N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWPDWSKZBYVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation Followed by Amidation
This route prioritizes early installation of the dimethylsulfamoyl group to streamline downstream reactions.
Step 1: Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid
4-Chlorosulfonylbenzoyl chloride is reacted with dimethylamine in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, replacing the chlorosulfonyl group with dimethylamine to yield 4-(dimethylsulfamoyl)benzoyl chloride. Hydrolysis of the acid chloride using aqueous sodium hydroxide generates the free carboxylic acid.
Step 2: Amidation with 3-Chloroaniline
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent coupling with 3-chloroaniline in the presence of triethylamine (Et₃N) as a base yields the target compound. This method achieves an average yield of 68–72% after purification via recrystallization from ethanol.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Solvent | Dichloromethane (Step 1); THF (Step 2) |
| Yield (Overall) | 65–70% |
| Purity (HPLC) | >98% |
Amidation Followed by Sulfamoylation
This alternative approach first establishes the benzamide backbone before introducing the sulfamoyl group.
Step 1: Synthesis of N-(3-Chlorophenyl)-4-nitrobenzamide
4-Nitrobenzoic acid is activated with oxalyl chloride to form the corresponding acid chloride, which reacts with 3-chloroaniline in tetrahydrofuran (THF). The nitro group serves as a precursor for subsequent functionalization.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, yielding N-(3-chlorophenyl)-4-aminobenzamide. Alternative reducing agents like sodium dithionite (Na₂S₂O₄) may also be employed.
Step 3: Sulfamoylation of the Aromatic Amine
The amine intermediate reacts with dimethylsulfamoyl chloride in pyridine, facilitating the formation of the sulfonamide bond. This step requires rigorous moisture exclusion to prevent hydrolysis of the sulfamoyl chloride.
Key Data
| Parameter | Value |
|---|---|
| Hydrogen Pressure | 50 psi (Step 2) |
| Reaction Time (Step 3) | 12–16 hours |
| Yield (Overall) | 58–63% |
| Purity (HPLC) | >95% |
Optimization of Reaction Conditions
Temperature and Solvent Effects
The exothermic nature of sulfamoylation necessitates precise temperature control. For instance, maintaining the reaction at 0–5°C during dimethylamine addition minimizes side reactions such as over-sulfonation. Solvent polarity significantly impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (Amidation Step) |
|---|---|---|
| THF | 7.5 | 72% |
| DCM | 9.1 | 68% |
| DMF | 37.0 | 55% (side product formation) |
Polar aprotic solvents like THF balance reactivity and solubility, whereas DMF promotes competing hydrolysis.
Catalytic Systems and Reagent Ratios
Stoichiometric excess of 3-chloroaniline (1.2 equivalents) relative to the acid chloride maximizes amidation efficiency. Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) enhance reaction rates by 20–25% through nucleophilic catalysis.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to improve heat dissipation and reduce reaction times. Key parameters for kilogram-scale production include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 50–100 kg |
| Reaction Time (Step 1) | 6 hours | 2 hours (flow reactor) |
| Purification Method | Column Chromatography | Crystallization |
| Cost per Kilogram | $1,200–1,500 | $400–600 |
Continuous crystallization units achieve >99.5% purity by leveraging temperature-controlled antisolvent addition.
Analytical Characterization and Quality Control
Structural validation employs a multi-technique approach:
- ¹H NMR : Aromatic protons resonate at δ 7.5–8.1 ppm, with distinct singlet integration for dimethylsulfamoyl protons (δ 3.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₅H₁₄ClN₂O₃S: 345.04; observed: 345.03.
- X-ray Crystallography : Confirms planar benzamide geometry and sulfonamide bond angles (C–S–N ≈ 107°).
Quality control protocols mandate HPLC purity thresholds >98% and residual solvent levels <500 ppm (ICH guidelines).
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison
Biological Activity
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
This compound possesses a unique structural configuration that includes a benzamide core with a dimethylsulfamoyl substituent and a chlorophenyl group. The molecular formula for this compound is with a molecular weight of approximately 299.76 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific kinases, which play crucial roles in tumor growth and proliferation.
- Antimicrobial Action : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Anticancer Properties
Research indicates that this compound may have significant anticancer effects. For instance:
- In Vitro Studies : Various studies have demonstrated that the compound inhibits the growth of cancer cell lines by targeting specific signaling pathways associated with cell proliferation .
- Case Study : A study involving similar sulfonamide derivatives showed promising results in inhibiting the growth of human cancer cell lines, suggesting that modifications in the benzamide structure can enhance anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Initial evaluations suggest that it may exhibit broad-spectrum activity against various pathogens, although specific data on efficacy is still limited .
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | |
| Antimicrobial | Potential broad-spectrum antimicrobial effects |
Case Studies
- Anticancer Evaluation : A study on derivatives similar to this compound found that modifications to the sulfonamide group significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) .
- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents for bacterial infections .
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide?
The synthesis typically involves:
- Step 1: Formation of the benzamide core via coupling of 4-(dimethylsulfamoyl)benzoic acid derivatives with 3-chloroaniline. This requires activating agents like thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.
- Step 2: Purification via column chromatography using solvents such as dichloromethane/ethyl acetate gradients to isolate the product.
- Step 3: Characterization via melting point analysis, NMR, and IR spectroscopy to confirm purity and structural integrity .
Critical Conditions: Reactions are often conducted under reflux (e.g., 80°C in tetrahydrofuran) with catalysts like triethylamine to enhance yields .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., distinguishing chlorophenyl and dimethylsulfamoyl groups) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and molecular packing. For example, a study on a related chlorophenyl benzamide derivative reported a mean C–C bond length of 1.39 Å and R factor = 0.038, validated using SHELXL refinement .
- IR Spectroscopy: Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Basic: What preliminary biological assays are used to screen its pharmacological activity?
- MTT Assay: Evaluates cytotoxicity against cancer cell lines (e.g., A549 lung cancer cells). IC₅₀ values are calculated to assess potency .
- Enzyme Inhibition Assays: Tests for interaction with targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates .
- Inflammatory Models: Measures inhibition of TNF-α or IL-6 in macrophage cultures to assess anti-inflammatory potential .
Advanced: How can reaction yields be optimized during synthesis?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux conditions improve reaction kinetics .
- Catalyst Selection: Triethylamine or DMAP (4-dimethylaminopyridine) can reduce side reactions during coupling steps .
- Workup Strategies: Acid-base extraction removes unreacted starting materials, and recrystallization (e.g., using ethanol/water) improves purity .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Dose-Response Curves: Establish consistent potency metrics (e.g., IC₅₀) across multiple cell lines to account for variability in sensitivity .
- Target Specificity Profiling: Use kinase panels or proteomic approaches to identify off-target effects that may explain divergent results .
- Comparative Studies: Replicate assays under standardized conditions (e.g., serum-free media, matched incubation times) to isolate compound-specific effects .
Advanced: What crystallographic strategies elucidate conformational dynamics?
- High-Resolution X-ray Data: Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts. SHELXL refinement incorporates anisotropic displacement parameters for accurate electron density mapping .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs and stability .
- Twinned Data Refinement: For challenging crystals, SHELXL’s TWIN/BASF commands model twinning ratios to improve structure solution .
Advanced: What mechanistic studies identify its enzyme inhibition pathways?
- Molecular Docking: Uses software like AutoDock to predict binding poses in COX-2 or kinase active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Kinetic Assays: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. For example, a study on related sulfonamides showed uncompetitive inhibition of carbonic anhydrase .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) to characterize interaction energetics with targets .
Advanced: How does the compound interact with DNA/RNA in anticancer studies?
- Fluorescence Quenching Assays: Monitor changes in ethidium bromide-DNA fluorescence to assess intercalation or groove-binding .
- RT-qPCR: Quantifies gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated cells to infer transcriptional modulation .
- Comet Assay: Detects DNA strand breaks in single cells to evaluate genotoxic effects .
Advanced: What computational methods predict its ADMET properties?
- QSAR Models: Train on datasets of sulfonamide derivatives to predict logP, solubility, and CYP450 inhibition .
- MD Simulations: Simulate blood-brain barrier permeability using CHARMM force fields in lipid bilayer systems .
- SwissADME: Screens for PAINS (pan-assay interference compounds) alerts to exclude false-positive bioactivity .
Advanced: How to design derivatives with enhanced pharmacokinetic profiles?
- Bioisosteric Replacement: Substitute the chlorophenyl group with trifluoromethyl or cyanophenyl to modulate lipophilicity .
- Prodrug Strategies: Introduce ester or glycoside moieties to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
- Metabolic Stability Assays: Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
